Tartrate de vinorelbine

Vue d'ensemble

Description

Vinorelbine ditartrate is a semi-synthetic vinca alkaloid used primarily as an anti-mitotic chemotherapy drug. It is utilized in the treatment of various malignancies, including non-small cell lung cancer (NSCLC) and breast cancer . Vinorelbine ditartrate is derived from the natural alkaloid vinblastine and is known for its ability to inhibit cell division by interfering with microtubule formation .

Applications De Recherche Scientifique

Vinorelbine ditartrate has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound to study the synthesis and modification of vinca alkaloids.

Biology: Researchers use Vinorelbine ditartrate to study cell division and the mechanisms of mitosis.

Industry: The compound is used in the pharmaceutical industry for the development of anti-cancer drugs.

Mécanisme D'action

Vinorelbine tartrate, also known as 5’-Noranhydrovinoblastine tartrate, Vinorelbine ditartrate, or Vinorelbine Bitartrate, is a semi-synthetic vinca alkaloid with a broad spectrum of anti-tumor activity .

Target of Action

Vinorelbine tartrate primarily targets microtubules , which are the principal components of the cell’s structural network . Microtubules play a crucial role in maintaining cell shape, enabling intracellular transport, and most importantly, segregating chromosomes during cell division .

Mode of Action

Vinorelbine tartrate binds to tubulin, a protein that polymerizes into microtubules . This binding inhibits microtubule formation, thereby disrupting the formation of the mitotic spindle, a structure crucial for cell division . This disruption arrests the cell at metaphase, a stage in cell division, leading to cell death .

Biochemical Pathways

By inhibiting microtubule formation, vinorelbine tartrate affects the mitotic spindle assembly pathway, leading to cell cycle arrest at the metaphase . This arrest triggers apoptosis, or programmed cell death . Additionally, vinorelbine tartrate may interfere with amino acid, cyclic AMP, and glutathione metabolism, as well as cellular respiration and nucleic acid and lipid biosynthesis .

Pharmacokinetics

Vinorelbine tartrate is extensively metabolized in the liver, primarily via the CYP3A4 enzyme . It binds extensively to human platelets and lymphocytes (80% to 91%), and is sequestered in tissues, especially lung, spleen, liver, and kidney, and released slowly . The drug is excreted primarily in bile and feces (50%), with 10% excreted in urine . The terminal half-life of vinorelbine tartrate is estimated to be around 28 to 44 hours .

Result of Action

The primary result of vinorelbine tartrate’s action is the inhibition of cell division, leading to cell death . This makes it effective in the treatment of several types of malignancies, including non-small cell lung cancer (NSCLC), breast cancer, Hodgkin lymphoma, and others .

Action Environment

The efficacy and stability of vinorelbine tartrate can be influenced by various environmental factors. For instance, genetic variations can influence the clearance rate of vinorelbine tartrate, suggesting a strong influence of genetics on the clearance of this drug . Furthermore, the drug’s stability can be affected by temperature, as solutions diluted for infusion are stable for up to 24 hours at temperatures ranging from 5°C to 30°C .

Analyse Biochimique

Biochemical Properties

Vinorelbine tartrate interacts with tubulin, a protein responsible for building the microtubule system which appears during cell division . It interferes with the polymerization of tubulin, thereby inhibiting microtubule formation . This interaction is thought to be the primary mechanism through which Vinorelbine tartrate exerts its antitumor effects .

Cellular Effects

Vinorelbine tartrate has a broad spectrum of anti-tumor activity. It acts as a spindle poison, preventing the chromosomes from spreading to both cell poles during cell division . This results in the arrest of the cell at metaphase, disrupting the formation of the mitotic spindle . It is specific for the M and S phases . Vinorelbine tartrate may also interfere with nucleic acid and protein synthesis by blocking glutamic acid utilization .

Molecular Mechanism

The molecular mechanism of Vinorelbine tartrate involves its binding to tubulin, inhibiting tubulin polymerization into microtubules and spindle formation . This results in the arrest of the cell at metaphase, disrupting the formation of the mitotic spindle . It is specific for the M and S phases . Vinorelbine tartrate may also interfere with nucleic acid and protein synthesis by blocking glutamic acid utilization .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Vinorelbine tartrate can change over time. For instance, a study found that there was a 4.3-fold variation in Vinorelbine clearance across a cohort, suggesting a strong influence of genetics on the clearance of this drug . This indicates that the drug’s effects can vary significantly depending on individual genetic factors .

Dosage Effects in Animal Models

In animal models, the effects of Vinorelbine tartrate can vary with different dosages. For instance, a study found that partial response was documented in eight dogs treated with Vinorelbine tartrate. The median time to progression was 88 days, and the median survival time for all dogs was 100 days . This suggests that the drug’s effects can vary significantly depending on the dosage.

Transport and Distribution

Vinorelbine tartrate is administered intravenously . It is extremely important that the intravenous needle or catheter be properly positioned before Vinorelbine tartrate is injected . Administration of Vinorelbine tartrate may result in extravasation causing local tissue necrosis and/or thrombophlebitis .

Subcellular Localization

The subcellular localization of Vinorelbine tartrate is primarily at the mitotic spindle during cell division . It binds to tubulin, a protein responsible for building the microtubule system which appears during cell division . This interaction disrupts the formation of the mitotic spindle, thereby arresting the cell at metaphase .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Vinorelbine ditartrate is synthesized through a semi-synthetic process that involves the modification of the natural alkaloid vinblastine. The synthesis typically includes the following steps:

Isolation of Vinblastine: Vinblastine is extracted from the Madagascar periwinkle plant (Catharanthus roseus).

Chemical Modification: Vinblastine undergoes a series of chemical reactions, including oxidation and reduction, to produce Vinorelbine.

Formation of Bitartrate Salt: Vinorelbine is then reacted with tartaric acid to form Vinorelbine ditartrate.

Industrial Production Methods

Industrial production of Vinorelbine ditartrate involves large-scale extraction of vinblastine followed by its chemical modification. The process is optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards .

Analyse Des Réactions Chimiques

Types of Reactions

Vinorelbine ditartrate undergoes various chemical reactions, including:

Oxidation: Vinorelbine can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the structure of Vinorelbine, affecting its biological activity.

Substitution: Substitution reactions can introduce new functional groups into the Vinorelbine molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions are derivatives of Vinorelbine that may have different pharmacological properties. These derivatives are often studied for their potential use in cancer treatment .

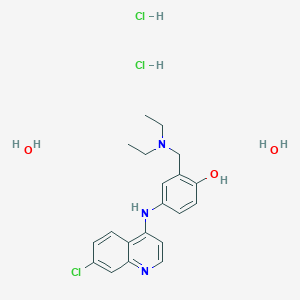

Comparaison Avec Des Composés Similaires

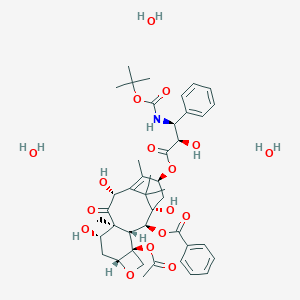

Vinorelbine ditartrate is part of the vinca alkaloid family, which includes other compounds such as:

Vinblastine: The parent compound from which Vinorelbine is derived.

Vincristine: Another vinca alkaloid with a different spectrum of activity and higher neurotoxicity compared to Vinorelbine.

Vindesine: A derivative of vinblastine with modifications that affect its anti-cancer activity and toxicity profile.

Vinorelbine ditartrate is unique among these compounds due to its specific structural modifications, which result in a broader spectrum of anti-tumor activity and reduced neurotoxicity .

Propriétés

Numéro CAS |

125317-39-7 |

|---|---|

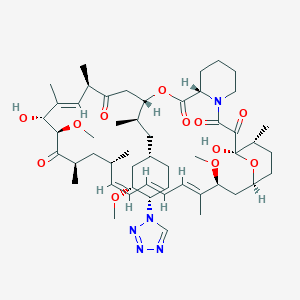

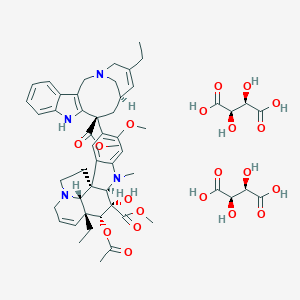

Formule moléculaire |

C53H66N4O20 |

Poids moléculaire |

1079.1 g/mol |

Nom IUPAC |

(2R,3R)-2,3-dihydroxybutanedioic acid;methyl (1R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(12S,14R)-16-ethyl-12-methoxycarbonyl-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8,15-pentaen-12-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate |

InChI |

InChI=1S/C45H54N4O8.2C4H6O6/c1-8-27-19-28-22-44(40(51)55-6,36-30(25-48(23-27)24-28)29-13-10-11-14-33(29)46-36)32-20-31-34(21-35(32)54-5)47(4)38-43(31)16-18-49-17-12-15-42(9-2,37(43)49)39(57-26(3)50)45(38,53)41(52)56-7;2*5-1(3(7)8)2(6)4(9)10/h10-15,19-21,28,37-39,46,53H,8-9,16-18,22-25H2,1-7H3;2*1-2,5-6H,(H,7,8)(H,9,10)/t28-,37-,38?,39+,42+,43+,44-,45-;2*1-,2-/m011/s1 |

Clé InChI |

CILBMBUYJCWATM-KRQCOKQWSA-N |

SMILES |

CCC1=CC2CC(C3=C(CN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O |

SMILES isomérique |

CCC1=C[C@H]2C[C@@](C3=C(CN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@](C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |

SMILES canonique |

CCC1=CC2CC(C3=C(CN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O |

Apparence |

Solid powder |

Pictogrammes |

Acute Toxic; Irritant; Health Hazard |

Pureté |

> 98% |

Synonymes |

5' Nor anhydrovinblastine 5'-nor-anhydrovinblastine KW 2307 KW-2307 KW2307 Navelbine vinorelbine vinorelbine tartrate |

Origine du produit |

United States |

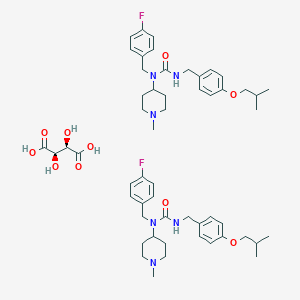

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

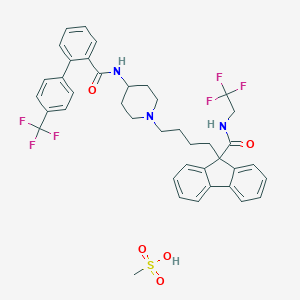

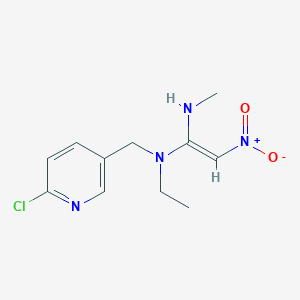

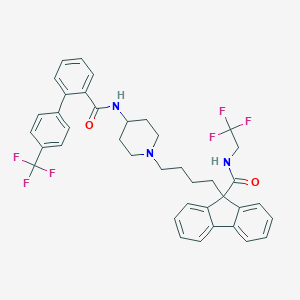

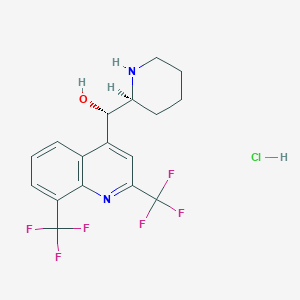

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.